molecular formula C11H17NO3 B13050365 (1R,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL

Cat. No.: B13050365
M. Wt: 211.26 g/mol
InChI Key: NSMUMAQWGCHTAT-HQJQHLMTSA-N
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Description

(1R,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and two methoxy groups attached to a phenyl ring. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL typically involves stereospecific methods to ensure the correct configuration. One common approach is the reduction of the corresponding ketone using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from -10°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in high yield and purity, suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical reactions and processes .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other industrial products .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of methoxy groups on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2,4-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m1/s1

InChI Key

NSMUMAQWGCHTAT-HQJQHLMTSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=C(C=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)OC)OC)N)O

Origin of Product

United States

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